The synthesis of cis-5-tetradecenoylcarnitine typically involves the esterification of cis-5-tetradecenoic acid with carnitine. This reaction can be facilitated by various methods, including enzymatic catalysis or chemical synthesis under controlled conditions. The esterification process allows for the formation of the acylcarnitine, enabling its biological functions related to fatty acid transport .
Cis-5-Tetradecenoylcarnitine has a molecular formula of C₁₄H₂₅NO₃ and a molecular weight of approximately 255.36 g/mol. The structural representation highlights the long carbon chain typical of acylcarnitines, which is essential for its function in fatty acid transport. The specific configuration at the double bond (cis) is critical for its biological activity .
Cis-5-Tetradecenoylcarnitine participates in several biochemical reactions within the body, primarily related to fatty acid metabolism. The key reactions include:
The primary mechanism of action for cis-5-tetradecenoylcarnitine involves its role as a transporter for long-chain fatty acids across the mitochondrial membrane. This transport is crucial during periods of increased energy demand or catabolic states. Once inside the mitochondria, fatty acids undergo beta-oxidation, leading to ATP production. Dysregulation or accumulation of this compound can indicate metabolic disorders such as medium-chain acyl-CoA dehydrogenase deficiency or very long-chain acyl-CoA dehydrogenase deficiency .
Cis-5-Tetradecenoylcarnitine exhibits specific physical and chemical properties that influence its behavior in biological systems:
Cis-5-Tetradecenoylcarnitine has several scientific applications:
Carnitine palmitoyltransferase I (CPT I, EC 2.3.1.21) catalyzes the initial step in mitochondrial import of long-chain fatty acids by conjugating carnitine to cis-5-tetradecenoic acid (C14:1Δ⁵), forming cis-5-tetradecenoylcarnitine. This reaction occurs on the outer mitochondrial membrane, converting cytosolic acyl-CoA esters into acylcarnitines for membrane transport [1] [4]. The specificity of CPT I for C14-C20 fatty acids positions it as the gatekeeper enzyme for long-chain acylcarnitine synthesis, including cis-5-tetradecenoylcarnitine [4] [6].
Following translocation, carnitine acyltransferase II (CPT II) on the inner mitochondrial membrane reverses this process, regenerating cis-5-tetradecenoyl-CoA for β-oxidation. Dysfunctional CPT II disrupts this cycle, leading to cytosolic accumulation of cis-5-tetradecenoylcarnitine [4] [10].
Table 1: Enzymes in cis-5-Tetradecenoylcarnitine Metabolism
Enzyme | Location | Function | Substrate Specificity |
---|---|---|---|
CPT I | Outer mitochondrial membrane | Converts acyl-CoA to acylcarnitine | C14-C20 fatty acids |
CPT II | Inner mitochondrial membrane | Regenerates acyl-CoA from acylcarnitine | Long-chain acylcarnitines |
VLCAD | Mitochondrial matrix | Initiates long-chain acyl-CoA dehydrogenation | C12-C20 acyl-CoAs |
cis-5-Tetradecenoylcarnitine enters mitochondria via the carnitine-acylcarnitine translocase (CACT), which exchanges cytosolic acylcarnitines for free intramitochondrial carnitine. This antiporter system ensures efficient trafficking of long-chain acylcarnitines across the impermeable inner membrane [4] [10].
Within the matrix, cis-5-tetradecenoyl-CoA undergoes β-oxidation. The cis-Δ⁵ double bond requires specialized enzymatic processing:
Table 2: β-Oxidation Intermediates from C14:1Δ⁵ Catabolism
Substrate | Primary Enzyme | Key Intermediate | Metabolic Fate |
---|---|---|---|
cis-5-Tetradecenoyl-CoA | VLCAD/Isomerase | trans-4-Tetradecenoyl-CoA | Further β-oxidation to acetyl-CoA |
trans-4-Tetradecenoyl-CoA | Hydratase | 3-Hydroxytetradecanoyl-CoA | Normal β-oxidation spiral |
5-trans-Tetradecenoyl-CoA* | LCAD | None (accumulates) | Hydrolyzes to free carnitine derivative |
*From trans-fatty acid oxidation [7]
Deficiencies in VLCAD (EC 1.3.99.13) represent the primary cause of cis-5-tetradecenoylcarnitine accumulation. VLCAD catalyzes the initial dehydrogenation of long-chain acyl-CoAs. Impaired activity reduces β-oxidation flux, causing substrate buildup. This metabolite is a diagnostic hallmark of VLCAD deficiency (VLCADD), detectable via tandem mass spectrometry in blood spots [1] [5] [9].
Mitochondrial trifunctional protein (MTP) deficiency also elevates cis-5-tetradecenoylcarnitine. MTP contains long-chain enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and 3-ketoacyl-CoA thiolase activities. Disrupted hydration or dehydrogenation of intermediates like 3-hydroxy-cis-5-tetradecenoyl-CoA leads to upstream accumulation [4] [6].
In acquired metabolic disorders:
Table 3: Disorders Associated with cis-5-Tetradecenoylcarnitine Accumulation
Disorder | Deficient Enzyme/Process | Accumulating Metabolites | Detection Biomarker |
---|---|---|---|
VLCAD Deficiency | VLCAD | cis-5-Tetradecenoylcarnitine, Tetradecanoylcarnitine (C14) | Blood acylcarnitine profiling |
MTP Deficiency | Hydratase/LCHAD | 3-Hydroxy-cis-5-tetradecenoylcarnitine, Long-chain 3-hydroxyacylcarnitines | Urinary organic acids, blood spots |
Insulin Resistance | CPT I regulation | Multiple long-chain acylcarnitines | Plasma metabolomics |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1